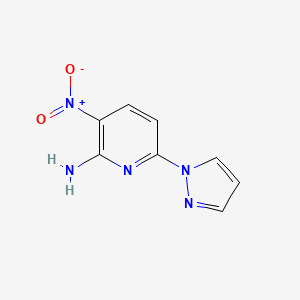
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine est un composé hétérocyclique qui présente un cycle pyridine substitué par un groupe nitro et un cycle pyrazole
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine implique généralement les étapes suivantes :
Nitration de la Pyridine : Le matériau de départ, la pyridine, est nitré en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique pour introduire le groupe nitro à la position souhaitée.
Formation du Cycle Pyrazole : La pyridine nitrée est ensuite mise en réaction avec de l'hydrazine ou ses dérivés pour former le cycle pyrazole. Cette étape nécessite souvent un catalyseur et est réalisée sous reflux.
Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin d'améliorer le rendement et la pureté. Cela comprend l'utilisation de réacteurs à écoulement continu, de catalyseurs avancés et de techniques de purification telles que la cristallisation et la chromatographie.
Types de Réactions :
Oxydation : Le groupe nitro peut être oxydé davantage pour former des dérivés nitroso ou d'autres dérivés à un état d'oxydation plus élevé.
Réduction : Le groupe nitro peut être réduit en groupe amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur ou d'hydrure métallique.
Substitution : Les atomes d'hydrogène sur le cycle pyrazole peuvent être substitués par divers groupes fonctionnels par le biais de réactions de substitution électrophile ou nucléophile.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux avec du palladium sur carbone, borohydrure de sodium.
Substitution : Agents halogénants, agents alkylants et agents acylants.
Principaux Produits :
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de 3-amino-6-(1H-pyrazol-1-yl)pyridin-2-amine.
Substitution : Divers dérivés de pyrazole substitués.
4. Applications de la Recherche Scientifique
This compound a plusieurs applications dans la recherche scientifique :
Chimie Médicinale : Elle est utilisée comme échafaudage pour le développement de nouveaux médicaments, en particulier ceux qui ciblent les enzymes et les récepteurs du système nerveux central.
Science des Matériaux : Le composé est étudié pour son potentiel d'utilisation dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Synthèse Organique : Il sert d'intermédiaire dans la synthèse de composés hétérocycliques plus complexes.
5. Mécanisme d'Action
Le mécanisme d'action de this compound dépend de son application spécifique :
Inhibition Enzymatiques : En chimie médicinale, il peut agir comme un inhibiteur d'enzymes spécifiques en se liant à leurs sites actifs et en empêchant l'accès des substrats.
Modulation des Récepteurs : Il peut moduler l'activité des récepteurs en se liant aux sites des récepteurs et en modifiant leur conformation et leur fonction.
Composés Similaires :
3-Nitro-1H-pyrazole : Structure similaire mais sans le cycle pyridine.
6-Amino-3-nitropyridine : Structure similaire mais sans le cycle pyrazole.
Unicité : this compound est unique en raison de la présence à la fois d'un groupe nitro et d'un cycle pyrazole sur l'échafaudage pyridine, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Cette vue d'ensemble complète fournit une compréhension détaillée de this compound, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires
Applications De Recherche Scientifique
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.
Comparaison Avec Des Composés Similaires
3-Nitro-1H-pyrazole: Similar in structure but lacks the pyridine ring.
6-Amino-3-nitropyridine: Similar in structure but lacks the pyrazole ring.
Uniqueness: 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is unique due to the presence of both a nitro group and a pyrazole ring on the pyridine scaffold, which imparts distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H7N5O2 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
3-nitro-6-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H7N5O2/c9-8-6(13(14)15)2-3-7(11-8)12-5-1-4-10-12/h1-5H,(H2,9,11) |
Clé InChI |
JSWDIUNRVOQUJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


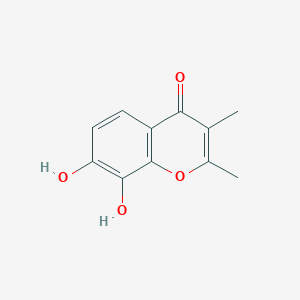
![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
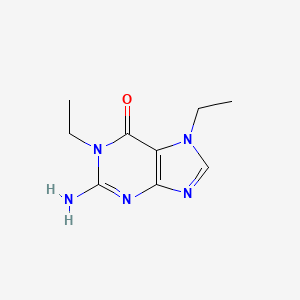
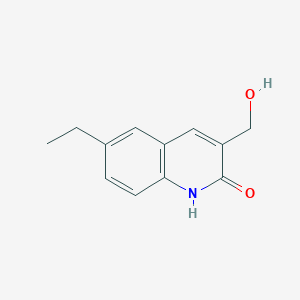


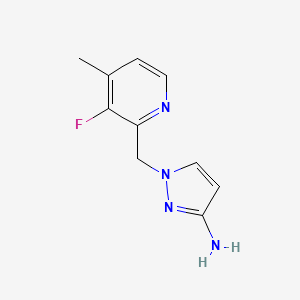



![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

